molecular formula C6H7ClFN B1445811 3-Fluoro-5-methyl-pyridine hydrochloride CAS No. 1373223-28-9

3-Fluoro-5-methyl-pyridine hydrochloride

Cat. No. B1445811
M. Wt: 147.58 g/mol
InChI Key: BCXBDFLCODOXSM-UHFFFAOYSA-N
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Description

“3-Fluoro-5-methyl-pyridine hydrochloride” is a chemical compound with the CAS number 1373223-28-9 . It is used for research and development purposes . The compound is not intended for medicinal, household, or other uses .


Molecular Structure Analysis

The molecular formula of “3-Fluoro-5-methyl-pyridine hydrochloride” is C6H7ClFN . The InChI code is 1S/C6H6FN.ClH/c1-5-2-6(7)4-8-3-5;/h2-4H,1H3;1H .


Physical And Chemical Properties Analysis

“3-Fluoro-5-methyl-pyridine hydrochloride” is a white solid . It has a molecular weight of 147.58 .

Scientific Research Applications

Synthesis and Chemical Reactions

3-Fluoro-5-methyl-pyridine hydrochloride is extensively used in organic synthesis, demonstrating its versatility as an intermediate. For instance, it serves as a key precursor in the development of novel pyridine derivatives by facilitating regioselective installation of functional groups. This capability enables the creation of complex molecules with potential applications in drug discovery and material science. A notable example includes the synthesis of pyridines substituted with different elements, highlighting innovative methodologies for modifying pyridine cores, such as dehalocyanation of iodopyridines and microwave-assisted hydrolysis of fluoropyridines to their corresponding pyridones (Kieseritzky & Lindström, 2010).

Catalysis and Methodology Development

The research also extends to the development of new catalytic methods that introduce functional groups onto the pyridine ring, demonstrating the chemical's adaptability in synthetic chemistry. For example, the C-3/5 methylation of pyridines using temporary dearomatisation shows an innovative approach to modifying the pyridine core, allowing for the efficient addition of methyl groups. This process leverages methanol and formaldehyde as reagents, showcasing a new avenue for the direct methylation of aromatic compounds (Grozavu et al., 2020).

Antiviral and Receptor Binding Studies

In the realm of pharmacology, derivatives of 3-Fluoro-5-methyl-pyridine have been evaluated for their binding properties to nicotinic acetylcholine receptors (nAChRs), demonstrating potential for the development of novel therapeutic agents. The synthesis and evaluation of specific analogues showcase their in vitro and in vivo receptor properties, offering insights into their selectivity and efficacy for α4β2-nAChRs. These studies provide a foundation for future research into the therapeutic applications of pyridine derivatives in treating neurological conditions (Ondachi et al., 2014).

Safety And Hazards

“3-Fluoro-5-methyl-pyridine hydrochloride” is harmful if swallowed and causes serious eye irritation . In case of contact with skin or eyes, it is advised to rinse with water and consult a doctor . If inhaled, the victim should be moved into fresh air and given artificial respiration if necessary .

Future Directions

Fluorinated pyridines, including “3-Fluoro-5-methyl-pyridine hydrochloride”, are of interest due to their unique physical, chemical, and biological properties . They are often used in the development of new pharmaceuticals and agrochemicals . The synthesis of fluorinated pyridines is a challenging problem and a topic of ongoing research .

properties

IUPAC Name

3-fluoro-5-methylpyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FN.ClH/c1-5-2-6(7)4-8-3-5;/h2-4H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCXBDFLCODOXSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-5-methyl-pyridine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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